molecular formula C10H13ClFN B13695176 3-(4-Chloro-3-fluorophenyl)-2-methyl-1-propanamine

3-(4-Chloro-3-fluorophenyl)-2-methyl-1-propanamine

Cat. No.: B13695176
M. Wt: 201.67 g/mol
InChI Key: VMWQQDCBTSVOGA-UHFFFAOYSA-N
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Description

3-(4-Chloro-3-fluorophenyl)-2-methyl-1-propanamine: is an organic compound characterized by the presence of a chloro and fluoro substituent on a phenyl ring, along with a propanamine side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-3-fluorophenyl)-2-methyl-1-propanamine typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 4-chloro-3-fluoroaniline.

    Alkylation: The aniline is subjected to alkylation using 2-bromo-2-methylpropane under basic conditions to introduce the propanamine side chain.

    Purification: The product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-3-fluorophenyl)-2-methyl-1-propanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

    Reduction: Reduction reactions can convert the compound into different amines or hydrocarbons.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

    Oxidation: Amides, nitriles

    Reduction: Secondary or tertiary amines

    Substitution: Various substituted phenyl derivatives

Scientific Research Applications

3-(4-Chloro-3-fluorophenyl)-2-methyl-1-propanamine has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies to understand the interaction of amine-containing compounds with biological systems.

    Industrial Applications: The compound is utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Chloro-3-fluorophenyl)-2-methyl-1-propanamine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with neurotransmitter receptors or enzymes involved in metabolic pathways.

    Pathways Involved: It can modulate signaling pathways related to neurotransmission, potentially affecting mood, cognition, and behavior.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-fluorophenylboronic acid
  • 4-Chloro-3-fluorophenylboronic acid
  • 3-(4-Chloro-3-fluorophenyl)propionic acid

Uniqueness

3-(4-Chloro-3-fluorophenyl)-2-methyl-1-propanamine is unique due to its specific substitution pattern and the presence of a propanamine side chain. This structural feature imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and organic synthesis.

Properties

Molecular Formula

C10H13ClFN

Molecular Weight

201.67 g/mol

IUPAC Name

3-(4-chloro-3-fluorophenyl)-2-methylpropan-1-amine

InChI

InChI=1S/C10H13ClFN/c1-7(6-13)4-8-2-3-9(11)10(12)5-8/h2-3,5,7H,4,6,13H2,1H3

InChI Key

VMWQQDCBTSVOGA-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC(=C(C=C1)Cl)F)CN

Origin of Product

United States

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